1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an acetylamino group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group .
Mechanism of Action
Target of Action
The primary target of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is Beta-lactamase, an enzyme found in many bacteria . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics .
Mode of Action
The compound interacts with its target, Beta-lactamase, by inhibiting its function .
Biochemical Pathways
By inhibiting beta-lactamase, the compound can potentially affect various biochemical pathways in bacteria that are associated with antibiotic resistance .
Result of Action
The inhibition of Beta-lactamase by this compound can potentially enhance the effectiveness of beta-lactam antibiotics, as it prevents the breakdown of these antibiotics by the enzyme . This could result in increased cellular damage in bacteria and improved antibiotic efficacy.
Preparation Methods
The synthesis of 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acetylation of 3-aminophenylacetic acid to form 3-(acetylamino)phenylacetic acid, which is then reacted with 5-oxopyrrolidine-3-carboxylic acid under specific conditions . The reaction typically requires the use of organic solvents such as ethanol or dichloromethane and may involve catalysts to enhance the reaction rate .
Chemical Reactions Analysis
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and carboxylic acid groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(3-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 1-[3-(acetylamino)phenyl]-5-oxo- These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The unique combination of the acetylamino group, phenyl ring, pyrrolidine ring, and carboxylic acid group in this compound contributes to its distinct chemical behavior and research applications .
Properties
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-10-3-2-4-11(6-10)15-7-9(13(18)19)5-12(15)17/h2-4,6,9H,5,7H2,1H3,(H,14,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNWCDBBHPXID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.